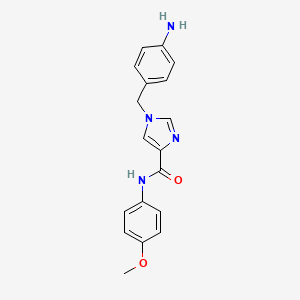
1-(4-aminobenzyl)-N-(4-methoxyphenyl)-1H-imidazole-4-carboxamide
Overview
Description
This compound is a derivative of imidazole, which is a heterocyclic compound. It contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. The compound also has an aminobenzyl group and a methoxyphenyl group attached to the imidazole ring .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the imidazole ring, followed by the attachment of the aminobenzyl and methoxyphenyl groups. This could potentially be achieved through a series of reactions including nitration, bromination, and amination .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the functional groups present in its structure. For example, the amino group in the aminobenzyl portion could potentially undergo reactions such as acylation or alkylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar imidazole ring and the nonpolar benzyl and phenyl groups could impact its solubility, melting point, and boiling point .Scientific Research Applications
Imidazole Derivatives and Antitumor Activity
Imidazole derivatives, including those structurally related to 1-(4-aminobenzyl)-N-(4-methoxyphenyl)-1H-imidazole-4-carboxamide, have been extensively studied for their antitumor properties. Bis(2-chloroethyl)amino derivatives of imidazole, 4(5)-aminoimidazol-5(4)-carboxamide, and benzimidazole, among others, have demonstrated significant interest in the search for new antitumor drugs. Some of these compounds have advanced past preclinical testing stages, underscoring the potential of imidazole derivatives in developing compounds with various biological properties, including antitumor activity (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).
Synthesis and Transformation of 4-Phosphorylated Derivatives of 1,3-Azoles
The review on the synthesis and transformation of 4-phosphorylated derivatives of 1,3-azoles, including imidazoles, offers insights into their chemical and biological properties. These compounds are synthesized through various methods and have shown insectoacaricidal, anti-blastic, sugar-lowering, anti-exudative, antihypertensive, and neurodegenerative activities. This highlights the versatility of imidazole derivatives in contributing to a wide range of simple and complex molecules, indicating their significant role in synthetic drug development (Abdurakhmanova, Kondratyuk, Holovchenko, & Brovarets, 2018).
Conversion into CNS Acting Drugs
Imidazole derivatives' potential conversion into central nervous system (CNS) acting drugs highlights their importance in addressing increasing CNS diseases. The study of benzimidazole, imidazothiazole, and imidazole for their CNS properties suggests that modifications of these compounds could lead to the development of more potent CNS drugs. This could address the need for treatments for new challenging CNS diseases, indicating the critical role of imidazole derivatives in synthesizing compounds with enhanced CNS penetrability and activity (Saganuwan, 2020).
Safety And Hazards
properties
IUPAC Name |
1-[(4-aminophenyl)methyl]-N-(4-methoxyphenyl)imidazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-24-16-8-6-15(7-9-16)21-18(23)17-11-22(12-20-17)10-13-2-4-14(19)5-3-13/h2-9,11-12H,10,19H2,1H3,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANVXBYQCWWCNBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-aminobenzyl)-N-(4-methoxyphenyl)-1H-imidazole-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



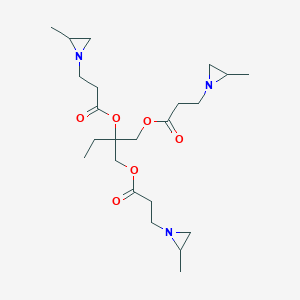
![(1S,3S,6R)-N,N-dimethyl-7-oxabicyclo[4.1.0]heptane-3-carboxamide](/img/structure/B1442419.png)
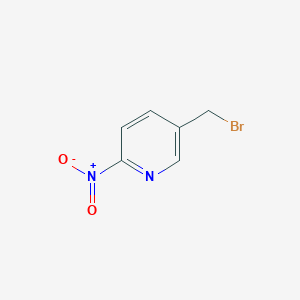
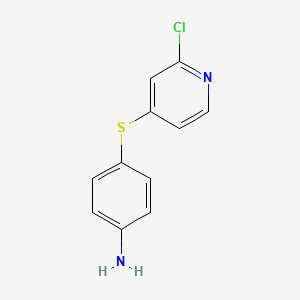
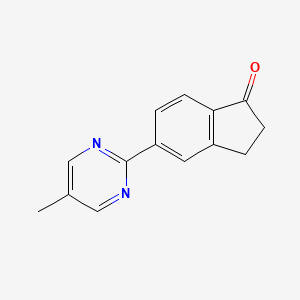

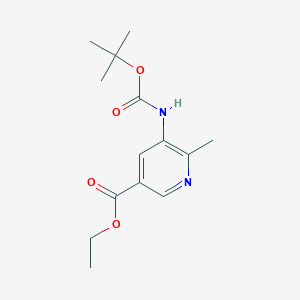
![[2-(Methoxymethyl)-4-methyl-1,3-thiazol-5-yl]methanol](/img/structure/B1442428.png)
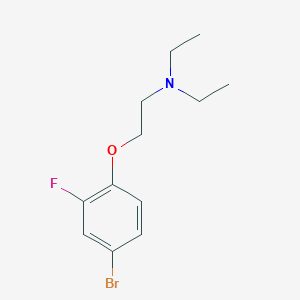
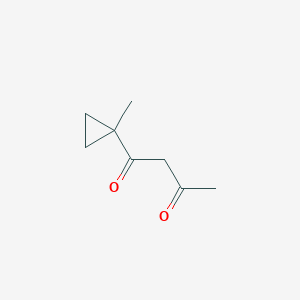
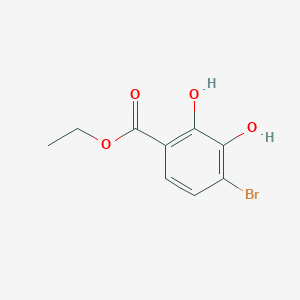

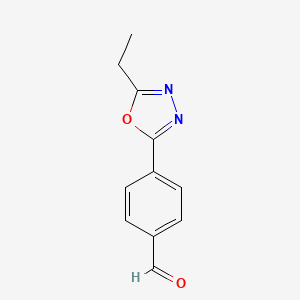
![4-(4-Boc-1-piperazinyl)-5-bromo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1442440.png)